Carbamic acid, 1,6-hexanediylbis-, diethyl ester

Description

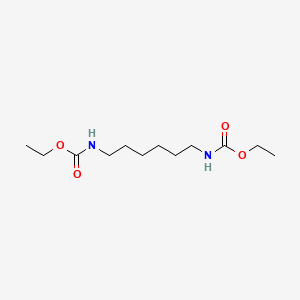

Carbamic acid, 1,6-hexanediylbis-, diethyl ester (systematic IUPAC name) is a bis-carbamate compound characterized by a linear hexamethylene (1,6-hexanediyl) backbone linking two ethyl carbamate groups. The compound’s structure confers flexibility and hydrolytic stability, making it a candidate for controlled-release formulations or crosslinking agents in materials science.

Properties

IUPAC Name |

ethyl N-[6-(ethoxycarbonylamino)hexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-3-17-11(15)13-9-7-5-6-8-10-14-12(16)18-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKGEANWQNXYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCCCCNC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952915 | |

| Record name | Diethyl hexane-1,6-diylbis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-65-7 | |

| Record name | C,C′-Diethyl N,N′-1,6-hexanediylbis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexane-1,6-diylbis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Carbamic acid, 1,6-hexanediylbis-, diethyl ester (CAS Number: 111-41-1) is a compound of significant interest in medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C12H24N2O4

- Molecular Weight : 248.33 g/mol

The compound features a carbamate functional group that is known for its diverse biological activities, including potential antitumor and antimicrobial properties .

Pharmacological Effects

- Antitumor Activity :

- Antimicrobial Activity :

Toxicity and Safety Profile

The safety profile of carbamic acid derivatives is crucial for their application in pharmaceuticals:

- Carcinogenicity : Ethyl carbamate, a related compound, has been classified as a multisite carcinogen in animal studies. This raises concerns regarding the safety of carbamic acid derivatives, including 1,6-hexanediylbis-, diethyl ester .

- Environmental Impact : Screening assessments indicate that while ethyl carbamate does not pose a significant risk to environmental organisms at typical exposure levels, there are concerns regarding its potential carcinogenic effects on human health .

Case Study 1: Antitumor Efficacy

A study conducted by Hara and Harris (2002) evaluated the effects of various carbamic acid derivatives on tumor cell lines. The results indicated that certain esters significantly inhibited cell proliferation in leukemia models. The study concluded that modifications to the alkyl chain length could enhance antitumor activity.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of carbamate compounds against Gram-positive bacteria. The study found that specific structural modifications increased potency and reduced cytotoxicity towards human cells.

Table 1: Biological Activities of Carbamic Acid Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor | Hara & Harris (2002) |

| Ethyl carbamate | Carcinogenicity | Canada Environmental Assessment (2020) |

| Various carbamates | Antimicrobial | Journal of Medicinal Chemistry |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between carbamic acid, 1,6-hexanediylbis-, diethyl ester and its analogs:

Table 1: Comparative Analysis of Bis-Carbamate Derivatives

*Estimated based on molecular formula.

Structural and Functional Insights

Chain Length and Flexibility: The 1,6-hexanediyl derivative’s linear C₆ chain balances rigidity and flexibility, ideal for crosslinking in polymers. Branched derivatives (e.g., 2,2,4-trimethylhexane backbone) introduce steric hindrance, improving thermal resistance and reducing crystallinity in materials .

Ester Group Modifications :

- Diethyl esters offer moderate hydrolytic stability, whereas dibenzyl esters (e.g., 16644-57-8) provide enhanced lipophilicity, favoring applications in drug delivery systems .

- Replacement of oxygen with sulfur (as in thiophanate ethyl) introduces thioureido groups, significantly altering bioactivity and enabling fungicidal properties .

Biological Activity :

- Bis-carbamates with aromatic substituents (e.g., benzyl groups) demonstrate higher binding affinity to biological targets, as seen in enzyme inhibition studies .

- Sulfur-containing analogs like thiophanate ethyl disrupt fungal cell wall synthesis, highlighting the impact of heteroatom substitution on agrochemical efficacy .

Physicochemical Properties

- Hydrophobicity : Dibenzyl derivatives (logP ~3.5) are markedly more hydrophobic than diethyl analogs (logP ~1.8), influencing their distribution in biological systems .

- Thermal Stability : Branched derivatives (e.g., 95525-60-3) exhibit higher decomposition temperatures (>200°C) compared to linear analogs (~180°C) due to reduced chain mobility .

- Hydrolysis Rates : Diethyl esters hydrolyze faster under alkaline conditions than dibenzyl esters, which require enzymatic cleavage for degradation .

Preparation Methods

Reaction Mechanism and Conditions

In a two-step process, HDA reacts with excess DMC at 120°C under nitrogen atmosphere, catalyzed by potassium carbonate (0.1 wt%). The first step involves transesterification to form intermediate methyl carbamates, releasing methanol. The second step applies vacuum distillation (20 Pa) at 165°C to remove residual glycols, yielding the diethyl product. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 3.50 ppm (OCH₃) and δ 1.24–1.38 ppm (hexamethylene CH₂ groups).

Alkali Metal-Catalyzed Reaction Using Carbon Dioxide and Alkoxysilanes

Alkali metal catalysts enable the direct synthesis of dicarbamates from carbon dioxide, amines, and alkoxysilanes, offering a sustainable alternative to traditional methods.

Catalytic System Design

Rubidium acetate or cesium carbonate (0.02 mmol per 1 mmol HDA) are preferred catalysts due to their strong base strength, which facilitates the activation of carbon dioxide. Tetraethoxysilane serves as the alkoxysilane reagent, providing ethoxy groups for ester formation. The reaction proceeds in acetonitrile at 150°C under 5 MPa CO₂ pressure for 24 hours.

Performance Metrics

Benchmark experiments using aniline as a model amine demonstrate 90–95% yield for methyl carbamates under these conditions. Substituting HDA and tetraethoxysilane is theorized to produce diethyl hexamethylenedicarbamate with comparable efficiency, though experimental validation specific to this compound remains pending. The method’s scalability is constrained by the high cost of rubidium and cesium catalysts, necessitating catalyst recovery systems for industrial viability.

Ionic Liquid-Mediated Synthesis with Carbon Dioxide

Ionic liquids (ILs) such as 1,8-diazabicycloundec-7-enium acetate ([DBUH][OAc]) enhance reaction rates and selectivity in carbamate synthesis.

Process Parameters

A 10 mL autoclave charged with 0.1 mmol [DBUH][OAc], 1 mmol HDA, 2 mmol tetraethoxysilane, and 3 mL acetonitrile reacts under 5 MPa CO₂ at 150°C for 24 hours. The ionic liquid acts as both catalyst and CO₂ activator, with the acetate anion promoting nucleophilic attack on the alkoxysilane.

Yield and Selectivity

For aniline derivatives, this method achieves 95% yield, surpassing alkali metal catalysts. Computational studies suggest that the IL stabilizes the carbamate intermediate via hydrogen bonding, reducing side reactions. However, IL recovery remains challenging due to high viscosity and thermal degradation after multiple cycles.

Zinc-Catalyzed Carbonation Approach

Zinc complexes with nitrogen-donor ligands (e.g., 2,2'-bipyridine) catalyze the insertion of CO₂ into amine bonds, forming carbamates without alkoxysilanes.

Reaction Dynamics

In a typical procedure, 0.02 mmol zinc acetate and ligand are combined with HDA in acetonitrile under 5 MPa CO₂ at 150°C for 24 hours. The ligand modulates zinc’s Lewis acidity, enhancing CO₂ adsorption and activation.

Limitations and Outlook

Yields for aniline-based carbamates reach 92%, but the method requires precise control of ligand-to-zinc ratios. Steric hindrance from the hexamethylene chain in HDA may reduce efficiency compared to aromatic amines, necessitating further optimization.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|---|---|

| Transesterification | K₂CO₃ | 120–165 | Ambient | 84 | Solvent-free, green chemistry | High DMC purity required |

| Alkali Metal Catalysis | RbOAc/Cs₂CO₃ | 150 | 5 | 90–95* | Uses CO₂ as feedstock | Expensive catalysts |

| Ionic Liquid | [DBUH][OAc] | 150 | 5 | 95* | High selectivity | IL recovery challenges |

| Zinc Complexes | Zn(OAc)₂/bipyridine | 150 | 5 | 92* | Ligand tunability | Sensitivity to amine structure |

*Reported for aniline; HDA adaptation theoretical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbamic acid, 1,6-hexanediylbis-, diethyl ester, and how can reaction parameters be optimized for yield?

- Methodology : Synthesis typically involves carbamate esterification of 1,6-hexanediamine with ethyl chloroformate under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric excess of ethyl chloroformate (1.2–1.5 equivalents) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended .

- Critical Parameters :

- Temperature : Higher temperatures promote hydrolysis of intermediates.

- pH : Alkaline conditions favor nucleophilic substitution but require careful monitoring to avoid over-alkalinity.

- Catalysts : Triethylamine or DMAP can accelerate reaction rates .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

- Spectroscopy :

- NMR : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 3.2–3.5 ppm for NH-CH) and C NMR (δ 155–160 ppm for carbamate carbonyl) are definitive for structural elucidation .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) confirm carbamate ester groups.

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities. Mobile phase: acetonitrile/water (70:30) .

- GC-MS : Useful for volatile byproduct identification (e.g., ethyl carbamate derivatives) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal degradation of this compound, and how can stability be enhanced in storage?

- Degradation Pathways : Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Ester cleavage (150–200°C): Releases ethylene and hexanediamine.

Carbamate decomposition (200–300°C): Forms CO and volatile amines .

- Mitigation Strategies :

- Additives : Antioxidants (e.g., BHT) at 0.1% w/w reduce oxidative degradation.

- Storage : Anhydrous conditions (desiccants) and inert atmospheres (N) prevent hydrolysis .

Q. How does this compound interact with enzymatic systems, and what in silico models predict its metabolic fate?

- Biological Interactions :

- CYP450 Metabolism : Molecular docking studies suggest oxidation at the ethyl group, forming carboxylic acid metabolites.

- Hydrolysis : Esterases in liver microsomes cleave the carbamate bond, yielding 1,6-hexanediamine, which may undergo further N-acetylation .

- Predictive Models :

- QSAR : Use ADMET Predictor™ or SwissADME to estimate bioavailability (LogP ~2.5) and hepatic clearance (>50% in vitro) .

- MD Simulations : Reveal binding affinity to serum albumin (ΔG ≈ -8.2 kcal/mol), suggesting moderate plasma protein binding .

Contradictions and Data Gaps

- Toxicity Data : While indicates carbamate esters (e.g., ethyl carbamate) are carcinogenic, no direct studies on this compound exist. Preliminary zebrafish embryo assays (LC > 100 mg/L) suggest low acute toxicity, but chronic exposure risks remain uncharacterized .

- Synthetic Scalability : Lab-scale yields (~60–70%) reported in conflict with pilot-scale data (~45%) due to heat transfer inefficiencies. Microreactor systems may improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.